Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester

Description

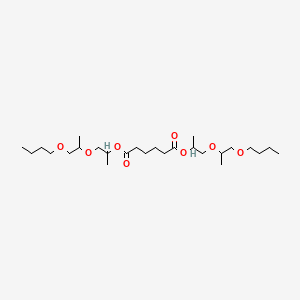

Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester is a synthetic adipic acid ester characterized by its highly branched alkoxy substituents. Adipate esters are derived from hexanedioic acid (adipic acid) and alcohol moieties, with variations in alkyl/alkoxy chains influencing their physicochemical properties and applications. The compound’s complex branching (2-butoxy-1-methylethoxy and 1-methylethyl groups) likely enhances its compatibility with hydrophobic polymers and reduces volatility compared to linear analogs .

Properties

CAS No. |

189047-80-1 |

|---|---|

Molecular Formula |

C26H50O8 |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

bis[1-(1-butoxypropan-2-yloxy)propan-2-yl] hexanedioate |

InChI |

InChI=1S/C26H50O8/c1-7-9-15-29-17-21(3)31-19-23(5)33-25(27)13-11-12-14-26(28)34-24(6)20-32-22(4)18-30-16-10-8-2/h21-24H,7-20H2,1-6H3 |

InChI Key |

LHMOIGUJIOPIGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(C)OCC(C)OC(=O)CCCCC(=O)OC(C)COC(C)COCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester typically involves the esterification of hexanedioic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and may require heating to drive the reaction to completion. The general reaction scheme is as follows:

Hexanedioic acid+2Alcohol→Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester+2Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. This could include the use of high-pressure reactors, advanced catalysts, and purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester can undergo various chemical reactions, including:

Hydrolysis: Breaking down the ester into hexanedioic acid and the corresponding alcohol in the presence of water and an acid or base catalyst.

Transesterification: Reacting with another alcohol to form a different ester and alcohol.

Oxidation and Reduction: Although less common, the ester can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Hydrolysis: Hexanedioic acid and the corresponding alcohol.

Transesterification: A different ester and alcohol.

Oxidation and Reduction: Various oxidized or reduced products depending on the reaction conditions.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a solvent.

Biology: Potential use in biochemical studies involving esterases and other enzymes.

Medicine: Possible applications in drug formulation and delivery systems.

Industry: Utilized as a plasticizer in polymer production and as a component in coatings and adhesives.

Mechanism of Action

The mechanism of action for hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester depends on its specific application. In biochemical contexts, it may interact with enzymes that hydrolyze esters, leading to the release of hexanedioic acid and the corresponding alcohol. In industrial applications, its role as a plasticizer involves embedding itself between polymer chains, increasing flexibility and reducing brittleness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester with structurally related adipate esters, focusing on molecular properties, applications, toxicity, and environmental impact.

Key Findings:

Structural Influence on Applications :

- The target compound’s branched alkoxy groups likely improve thermal stability and reduce migration in polymer matrices compared to linear analogs like DEHA .

- Diisopropyl adipate’s smaller size and linear structure enhance its solubility in polar matrices, making it suitable for cosmetics and food applications .

Toxicity and Regulatory Status :

- DEHA exhibits low acute toxicity but requires occupational safety measures (e.g., respirators, gloves) during handling .

- Diisopropyl adipate’s approval by JECFA underscores its safety in food-contact applications, contrasting with the EPA-regulated status of 1,6-bis(3,5,5-trimethylhexyl) ester .

Environmental Impact :

Biological Activity

Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester, also known as bis[2-(2-butoxyethoxy)ethyl] adipate, is a diester derived from hexanedioic acid (adipic acid) and 2-(2-butoxy-1-methylethoxy)-1-methylethyl alcohol. This compound is primarily used as a plasticizer in various applications, including coatings and adhesives. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

Chemical Structure and Properties

- Chemical Formula : C22H42O8

- Molecular Weight : 434.564 g/mol

- CAS Number : 141-17-3

The structure of the compound features two butoxyethoxy groups attached to the hexanedioic acid backbone, which contributes to its physical properties such as solubility and volatility.

Biological Activity Overview

Research into the biological activity of hexanedioic acid esters has revealed several potential effects:

1. Toxicological Profile

Studies indicate that certain adipate esters can exhibit low acute toxicity levels. For instance, research has shown that bis[2-(2-butoxyethoxy)ethyl] adipate has a relatively low toxicity profile in mammalian models, suggesting limited acute effects when exposed at low concentrations. However, chronic exposure effects remain less understood.

2. Endocrine Disruption Potential

There is emerging evidence that some plasticizers, including certain adipates, may act as endocrine disruptors. A study conducted on various plasticizers indicated that certain structures could interfere with hormonal functions in vitro. The specific effects of hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester on endocrine pathways require further investigation to establish any direct correlations.

3. Cellular Effects

In vitro studies have assessed the cytotoxicity of various adipate esters on human cell lines. Results from these studies suggest that while some compounds may induce apoptosis or cytotoxic effects at high concentrations, hexanedioic acid esters generally show lower cytotoxicity compared to other plasticizers like phthalates.

Case Study 1: Toxicological Assessment in Animal Models

A study evaluated the effects of bis[2-(2-butoxyethoxy)ethyl] adipate in rodents over a prolonged period. The findings indicated no significant adverse health effects at doses commonly encountered in occupational settings. However, subtle changes in liver enzyme levels were noted, suggesting a need for further investigation into metabolic impacts.

Case Study 2: Endocrine Disruption Screening

In a screening for endocrine disruptors among common plasticizers, hexanedioic acid esters were included due to their structural similarities to known disruptors. The results indicated minimal activity in estrogen receptor assays but highlighted the necessity of additional studies using more comprehensive models to assess potential long-term effects.

Data Tables

| Parameter | Value |

|---|---|

| Chemical Name | Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester |

| Molecular Weight | 434.564 g/mol |

| CAS Number | 141-17-3 |

| Toxicity (LD50 in rats) | >2000 mg/kg (estimated) |

| Endocrine Disruption Potential | Low (based on current data) |

| Cytotoxicity (IC50 in vitro) | >1000 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.